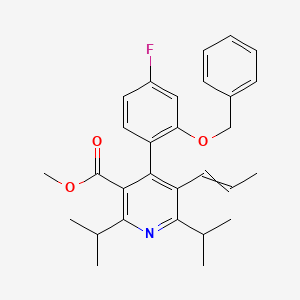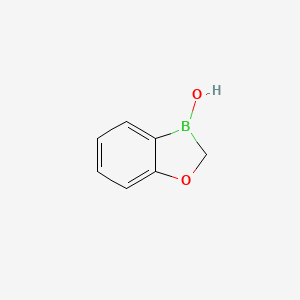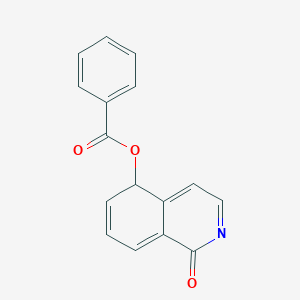
(1-oxo-5H-isoquinolin-5-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for UPF 1035 involves the preparation of 5-Benzoyloxyisoquinolin-1(2H)-one. The compound is synthesized through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and protective measures such as inert gas packaging to maintain stability .
Chemical Reactions Analysis
UPF 1035 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert UPF 1035 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UPF 1035 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving PARP-2.
Biology: Investigated for its role in cell structure and neuroprotection.
Medicine: Explored for its potential in treating conditions related to PARP-2 activity, such as neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents and research tools .
Mechanism of Action
UPF 1035 exerts its effects by selectively inhibiting PARP-2. It binds to the NAD+ binding site of PARP-2, preventing the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition leads to increased apoptosis in hippocampal slices and provides neuroprotective effects in models of post-ischemic brain damage .
Comparison with Similar Compounds
UPF 1035 is unique due to its high selectivity for PARP-2 over PARP-1. Similar compounds include:
PJ34: Another PARP inhibitor with broader activity against PARP-1 and PARP-2.
Olaparib: A PARP inhibitor used in cancer therapy, primarily targeting PARP-1.
Veliparib: A PARP inhibitor with activity against both PARP-1 and PARP-2.
Compared to these compounds, UPF 1035’s selectivity for PARP-2 makes it particularly useful for studies focused on this specific enzyme .
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(1-oxo-5H-isoquinolin-5-yl) benzoate |
InChI |
InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10,14H |
InChI Key |
PYOHLVFLDVUMHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC=C3C2=CC=NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


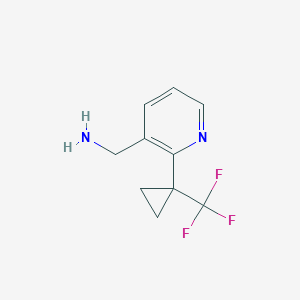

![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
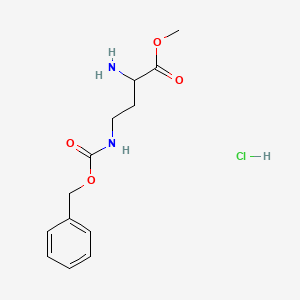
![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)
![(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate](/img/structure/B14794032.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794036.png)
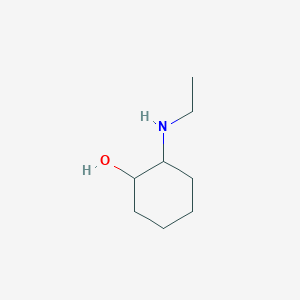
![4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14794049.png)
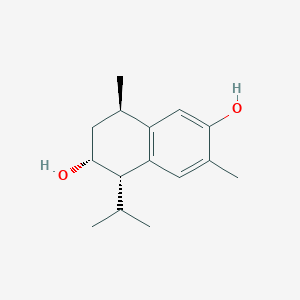
![4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14794066.png)
